

Introduction: The Strategic Importance of a Versatile Intermediate

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Compound of Interest

Compound Name: 9-(2-Bromoethyl)-9H-carbazole

Cat. No.: B1589467

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9-(2-Bromoethyl)-9H-carbazole is a pivotal chemical intermediate that serves as a foundational building block in diverse fields of scientific endeavor. Belonging to the carbazole family of heterocyclic aromatic compounds, it is distinguished by a stable tricyclic core and a strategically positioned bromoethyl group at the N9 position.^[1] This reactive handle is the key to its versatility, offering a gateway for extensive chemical modification and the synthesis of complex molecular architectures.

Carbazole and its derivatives have long been recognized for their significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.^{[2][3]} The parent compound, 9H-carbazole, was first isolated from coal tar in 1872.^{[3][4]} Today, synthetic derivatives like **9-(2-Bromoethyl)-9H-carbazole** are indispensable in modern drug discovery, enabling medicinal chemists to fine-tune molecular properties to enhance efficacy and reduce side effects.^[2] Furthermore, the unique electronic properties of the carbazole scaffold have established its importance in the realm of materials science, particularly in the development of organic electronics such as Organic Light-Emitting Diodes (OLEDs).^{[4][5][6]}

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, reactivity, and applications of **9-(2-Bromoethyl)-9H-carbazole**, offering field-proven insights and detailed protocols to support its effective utilization in the laboratory.

Physicochemical Properties and Structural Characterization

The utility of **9-(2-Bromoethyl)-9H-carbazole** is grounded in its distinct physical and chemical properties. A summary of its key characteristics is presented below.

Property	Value	Reference(s)
CAS Number	75620-93-8	[1]
Molecular Formula	C ₁₄ H ₁₂ BrN	[1]
Molecular Weight	274.16 g/mol	[1][7]
Appearance	White to orange or green powder/crystal	[8]
Melting Point	142-146 °C	[1][8]
Boiling Point	402.4 ± 37.0 °C (Predicted)	[1][8]
Density	1.40 ± 0.1 g/cm ³ (Predicted)	[1][8]

Structural Analysis

The molecular structure consists of a planar carbazole ring system to which a flexible bromoethyl chain is attached at the nitrogen atom. X-ray crystallography studies reveal that the tricyclic carbazole system is slightly buckled.[9] This unique combination of a rigid, aromatic core and a reactive alkyl halide side chain dictates its chemical behavior and synthetic potential.

Spectroscopic Characterization

Confident identification and purity assessment of **9-(2-Bromoethyl)-9H-carbazole** rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Distinct signals are expected for the aromatic protons on the carbazole ring, typically in the

range of 7.2-8.2 ppm. The ethyl linker gives rise to two characteristic triplets: one for the methylene group adjacent to the nitrogen (N-CH₂) and another for the methylene group attached to the bromine (Br-CH₂).

- ¹³C NMR: The carbon spectrum will show characteristic signals for the twelve aromatic carbons of the carbazole core and two signals for the aliphatic carbons of the ethyl bridge.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) being a key diagnostic feature.

Synthesis and Mechanistic Insights

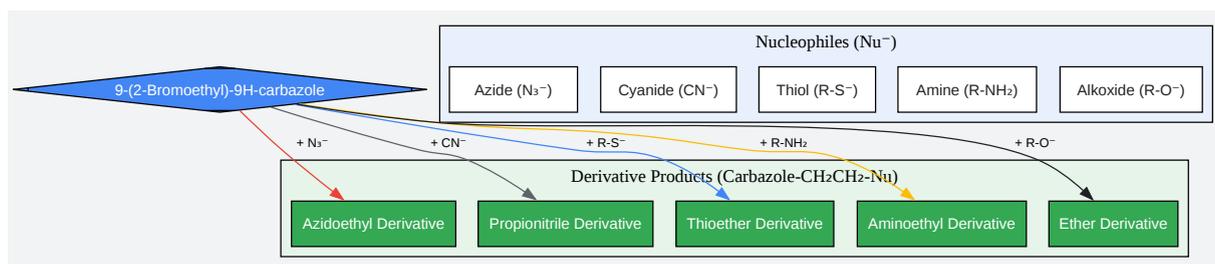
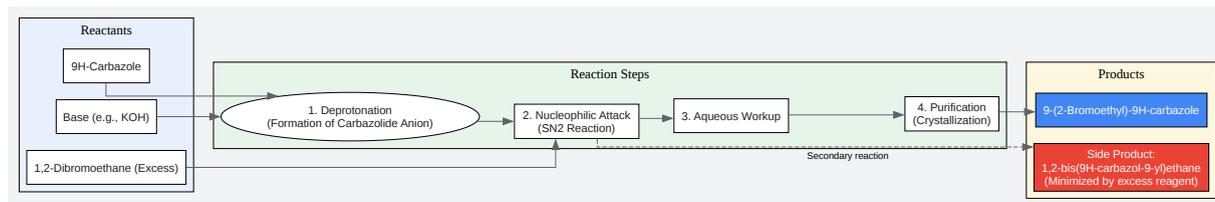
The most common and efficient method for preparing **9-(2-Bromoethyl)-9H-carbazole** is through the direct N-alkylation of 9H-carbazole using 1,2-dibromoethane.^[10]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic substitution pathway:

- Deprotonation: The reaction is initiated by a base (e.g., potassium hydroxide, sodium hydride) which abstracts the acidic proton from the nitrogen atom of the carbazole ring. This generates a highly nucleophilic carbazolide anion.
- Nucleophilic Attack: The carbazolide anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired N-C bond.

A critical consideration in this synthesis is the potential for a secondary reaction. The product, **9-(2-Bromoethyl)-9H-carbazole**, can react with another carbazolide anion, leading to the formation of an undesired dimer, 1,2-bis(9H-carbazol-9-yl)ethane. To minimize this side reaction, a significant excess of 1,2-dibromoethane is typically employed.^[10]



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